molecular formula C14H15NO4 B2562154 (2E)-3-(furan-2-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide CAS No. 1428381-71-8

(2E)-3-(furan-2-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide

Cat. No.: B2562154
CAS No.: 1428381-71-8
M. Wt: 261.277
InChI Key: VYBOJCMRDBJXEK-ONEGZZNKSA-N
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Description

(2E)-3-(furan-2-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide is an organic compound featuring two furan rings and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide typically involves the following steps:

    Formation of the furan-2-yl and furan-3-yl intermediates: These intermediates can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The furan intermediates are then coupled with a suitable amide precursor under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan rings or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

(2E)-3-(furan-2-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The furan rings and amide linkage allow the compound to bind to specific sites, modulating the activity of the target molecules. This can lead to changes in cellular processes and pathways, ultimately exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

    Bis(2-ethylhexyl) terephthalate: A plasticizer with structural similarities.

Uniqueness

(2E)-3-(furan-2-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide is unique due to its dual furan rings and amide linkage, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-13(11-6-9-18-10-11)5-7-15-14(17)4-3-12-2-1-8-19-12/h1-4,6,8-10,13,16H,5,7H2,(H,15,17)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBOJCMRDBJXEK-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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